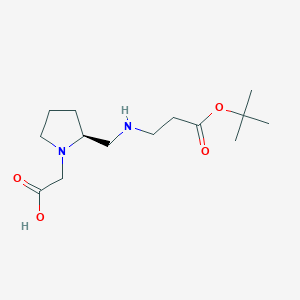![molecular formula C11H19NO2 B12990137 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid is a unique compound characterized by the presence of a bicyclo[2.2.2]octane structure. This bicyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of dual basic ionic liquids as catalysts. For instance, a dual basic ionic liquid, such as 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxide, can be used to catalyze the reaction between salicylaldehyde, malononitrile, and triethylphosphite in an ethanol/water system . This method offers high yields, reduced environmental impact, and shorter reaction times.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), by promoting DNA-interstrand cross-linking and increasing anti-neoplastic activity . The compound’s bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with a naphthalene ring, used in similar research applications.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with a similar bicyclic structure, used in the synthesis of natural products and bioactive molecules.
Uniqueness
2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid stands out due to its unique bicyclic framework, which imparts rigidity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stable structures. Its ability to undergo various chemical transformations also adds to its versatility and utility in scientific research .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-amino-3-(1-bicyclo[2.2.2]octanyl)propanoic acid |
InChI |
InChI=1S/C11H19NO2/c12-9(10(13)14)7-11-4-1-8(2-5-11)3-6-11/h8-9H,1-7,12H2,(H,13,14) |
InChI Key |
SWBXUXJBRLZKKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methylbenzo[b]thiophene 1-oxide](/img/structure/B12990076.png)


![(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12990082.png)
![7-Oxa-2-azaspiro[4.5]decan-10-ol](/img/structure/B12990087.png)
![Sodium 3-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzenesulfonate](/img/structure/B12990096.png)
![N-[2-(4-Nitro-phenyl)-1-p-tolylcarbamoyl-vinyl]-benzamide](/img/structure/B12990100.png)
![(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12990101.png)



